![molecular formula C20H12Cl2N2O B187367 2-amino-4-(2,4-dichlorophenyl)-4H-benzo[h]chromene-3-carbonitrile CAS No. 346436-68-8](/img/structure/B187367.png)
2-amino-4-(2,4-dichlorophenyl)-4H-benzo[h]chromene-3-carbonitrile
Overview
Description
The compound “2-amino-4-(2,4-dichlorophenyl)-4H-benzo[h]chromene-3-carbonitrile” is a type of β-enaminonitrile derivative . It has been synthesized for studies related to its potential pharmacological properties .
Synthesis Analysis
This compound was synthesized via the reaction of 4-methoxynaphthalen-1-ol (1), 2,3-dichlorobenzaldehyde (2), and malononitrile (3) in an ethanolic piperidine solution under microwave irradiation .Molecular Structure Analysis
The synthesized compound was characterized by spectral data and X-ray diffraction . More detailed structural analysis would require specific experimental data or computational modeling.Chemical Reactions Analysis
The synthesis of this compound involves a reaction with 4-methoxynaphthalen-1-ol, 2,3-dichlorobenzaldehyde, and malononitrile . The specific reaction conditions and mechanisms would depend on the exact experimental setup.Scientific Research Applications
Synthesis of Chromene Derivatives
The compound “2-amino-4-(2,4-dichlorophenyl)-4H-benzo[h]chromene-3-carbonitrile” is likely used in the synthesis of various chromene derivatives. These derivatives are synthesized through one-pot reactions involving enolizable compounds, malononitrile, and arylaldehydes under specific conditions .
Optical Immunoassay Platforms
Similar compounds have been utilized in developing novel optical immunoassay platforms. These platforms use optical probes synthesized through greener methods like Ultra-sonication .
Selective N-Alkylation
Selective N-Alkylation of amino chromenes, including similar compounds, is another area of application. This process is used to modify the chemical structure for potential use in various fields .
Material Science Research
Compounds like the one are used in material science research for their unique properties and potential applications in developing new materials .
Crystal Structure Analysis
Crystal structure analysis of chromene derivatives provides insights into their molecular structure, which is crucial for understanding their chemical behavior and potential applications .
Antitumor Activity
Some 4H-chromene derivatives are synthesized for their expected antitumor activity. These compounds are tested for their efficacy against various cancer cell lines .
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
It’s worth noting that compounds with similar structures have been shown to possess various biological activities, which suggests that they may affect multiple biochemical pathways .
Result of Action
Compounds with similar structures have been reported to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
properties
IUPAC Name |
2-amino-4-(2,4-dichlorophenyl)-4H-benzo[h]chromene-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl2N2O/c21-12-6-8-14(17(22)9-12)18-15-7-5-11-3-1-2-4-13(11)19(15)25-20(24)16(18)10-23/h1-9,18H,24H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFRNWQBTQDQYEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2OC(=C(C3C4=C(C=C(C=C4)Cl)Cl)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377656 | |
Record name | 2-amino-4-(2,4-dichlorophenyl)-4H-benzo[h]chromene-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30377656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-4-(2,4-dichlorophenyl)-4H-benzo[h]chromene-3-carbonitrile | |
CAS RN |
346436-68-8 | |
Record name | 2-amino-4-(2,4-dichlorophenyl)-4H-benzo[h]chromene-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30377656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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